2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the hydrazide group: This step involves the reaction of the quinoline derivative with hydrazine hydrate.
Formation of the final compound: The final step involves the condensation of the hydrazide derivative with 3-pyridylmethanal under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Hydrazide derivatives: Such as isoniazid, used in the treatment of tuberculosis.
Uniqueness
4-HO-2-OXO-1-PENTYL-N’-(3-PYRIDINYLMETHYLENE)-1,2-2H-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and hydrazide derivatives.
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-6-12-25-17-10-5-4-9-16(17)19(26)18(21(25)28)20(27)24-23-14-15-8-7-11-22-13-15/h4-5,7-11,13-14,26H,2-3,6,12H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
ZDYWILRORYIJHY-OEAKJJBVSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O |
Origin of Product |
United States |
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